4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one
Overview
Description
The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a unique chemical entity with intriguing properties and applications This compound features a benzimidazole core, which is commonly found in various biologically active molecules, combined with a chlorophenoxy group and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can be achieved through a multistep process:
Formation of the Benzimidazole Core: : This typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid or derivative under acidic conditions.
Addition of the Chlorophenoxy Group:
Formation of the Pyrrolidinone Ring: : Finally, the pyrrolidinone ring is formed through a cyclization reaction, often under basic or acidic conditions, depending on the specific reagents involved.
Industrial Production Methods
For industrial-scale production, the process may be optimized to maximize yield and purity while minimizing cost and environmental impact. This can involve the use of continuous flow reactors, alternative solvents, and catalytic processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: : This reaction may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly on the phenoxy and benzimidazole rings.
Cyclization: : Formation of additional rings or fused structures through intramolecular reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Bases and Acids: : Sodium hydroxide, hydrochloric acid, sulfuric acid.
Solvents: : Methanol, ethanol, dichloromethane.
Major Products
The major products of these reactions can vary, but typically include derivatives with modifications on the benzimidazole or phenoxy moieties, leading to potentially new and biologically active compounds.
Scientific Research Applications
Chemistry
This compound is used in organic synthesis as an intermediate for the preparation of more complex molecules. Its structural motifs make it a valuable building block in medicinal chemistry and material science.
Biology and Medicine
In biological and medical research, it is explored for its potential therapeutic properties. The benzimidazole core is known for its presence in various pharmacologically active compounds, suggesting potential use in developing new drugs.
Industry
In the industrial sector, this compound can be applied in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one exerts its effects is closely related to its ability to interact with specific molecular targets. This often involves:
Enzyme Inhibition: : By binding to the active site of certain enzymes, the compound can inhibit their activity.
Receptor Binding: : It may interact with cellular receptors, altering signal transduction pathways.
Pathway Modulation: : Affecting metabolic or signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one:
Benzimidazole Derivatives: : Compounds like omeprazole and albendazole, used in medicine for their antisecretory and antiparasitic properties.
Phenoxy Compounds: : Such as 2,4-D (a herbicide) and clofibrate (a lipid-lowering agent).
Properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-34-21-8-6-7-19(14-21)30-15-18(13-26(30)33)27-29-23-10-3-4-11-24(23)31(27)16-20(32)17-35-25-12-5-2-9-22(25)28/h2-12,14,18,20,32H,13,15-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOPVXMGNJRDHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001113537 | |
Record name | 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018125-62-6 | |
Record name | 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018125-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001113537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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